

Ravoxertinib Technical Support Center: DMSO Solubility Guide

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Compound of Interest

Compound Name: Ravoxertinib

Cat. No.: B612210

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Welcome to the **Ravoxertinib** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the solubility of **Ravoxertinib** in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of **Ravoxertinib** in DMSO?

A1: **Ravoxertinib** is soluble in DMSO.[1][2] Different suppliers report slightly different solubility values, which are summarized in the table below. It is important to note that the quality of the DMSO can significantly impact solubility.

Q2: I'm having trouble dissolving **Ravoxertinib** in DMSO. What are the common causes?

A2: The most common reason for solubility issues with **Ravoxertinib** in DMSO is the use of DMSO that has absorbed moisture.[3][4] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. This increased water content can significantly reduce the solubility of **Ravoxertinib**. Always use fresh, anhydrous, or newly opened DMSO for the best results.[3][4]

Q3: My **Ravoxertinib** powder won't dissolve completely, even in fresh DMSO. What should I do?

A3: If you are using fresh DMSO and still observe incomplete dissolution, you can try the following troubleshooting steps:

- Vortexing: Mix the solution vigorously using a vortex mixer.
- Sonication: Use an ultrasonic bath to aid in dissolution.^[5] This can help break up any small clumps of the compound.^[5]
- Gentle Warming: Briefly warm the solution to 37°C (98.6°F) for about 10-15 minutes.^[5] Be cautious with heating as prolonged exposure to high temperatures can degrade the compound.

Q4: My **Ravoxertinib** dissolved in DMSO, but it precipitated after I diluted it with my aqueous media. How can I fix this?

A4: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low water solubility. Here are some suggestions:

- Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution.
- Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but low enough to not affect your experimental system (typically <0.5% for cell-based assays).^[6]
- Use of Co-solvents: For in vivo studies, a co-solvent system may be necessary. One suggested formulation is 2% DMSO, 30% PEG300, and water.^[7]

Q5: How should I store my **Ravoxertinib** stock solution in DMSO?

A5: For optimal stability, aliquot your **Ravoxertinib** DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.^[3]

- Short-term storage (days to weeks): 0 - 4°C.^[1]
- Long-term storage (months to years): -20°C or -80°C.^{[1][4]} A stock solution stored at -80°C in solvent can be stable for up to a year.^[3]

Quantitative Solubility Data

Compound Form	Solvent	Reported Solubility	Source
Ravoxertinib (free base)	DMSO	88 mg/mL (200.06 mM)	Selleck Chemicals[3]
Ravoxertinib (free base)	DMSO	≥ 35 mg/mL (79.39 mM)	MedChemExpress[4]
Ravoxertinib hydrochloride	DMSO	100 mg/mL (209.50 mM)	GlpBio[8]

Note: The molecular weight of **Ravoxertinib** (free base) is approximately 440.86 g/mol , and **Ravoxertinib** hydrochloride is approximately 477.32 g/mol .[1][8]

Experimental Protocols

Protocol for Preparation of a 10 mM **Ravoxertinib** Stock Solution in DMSO

This protocol is based on a study by Liu et al. (2024).[9]

- Materials:

- **Ravoxertinib** powder
- Anhydrous or newly opened DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

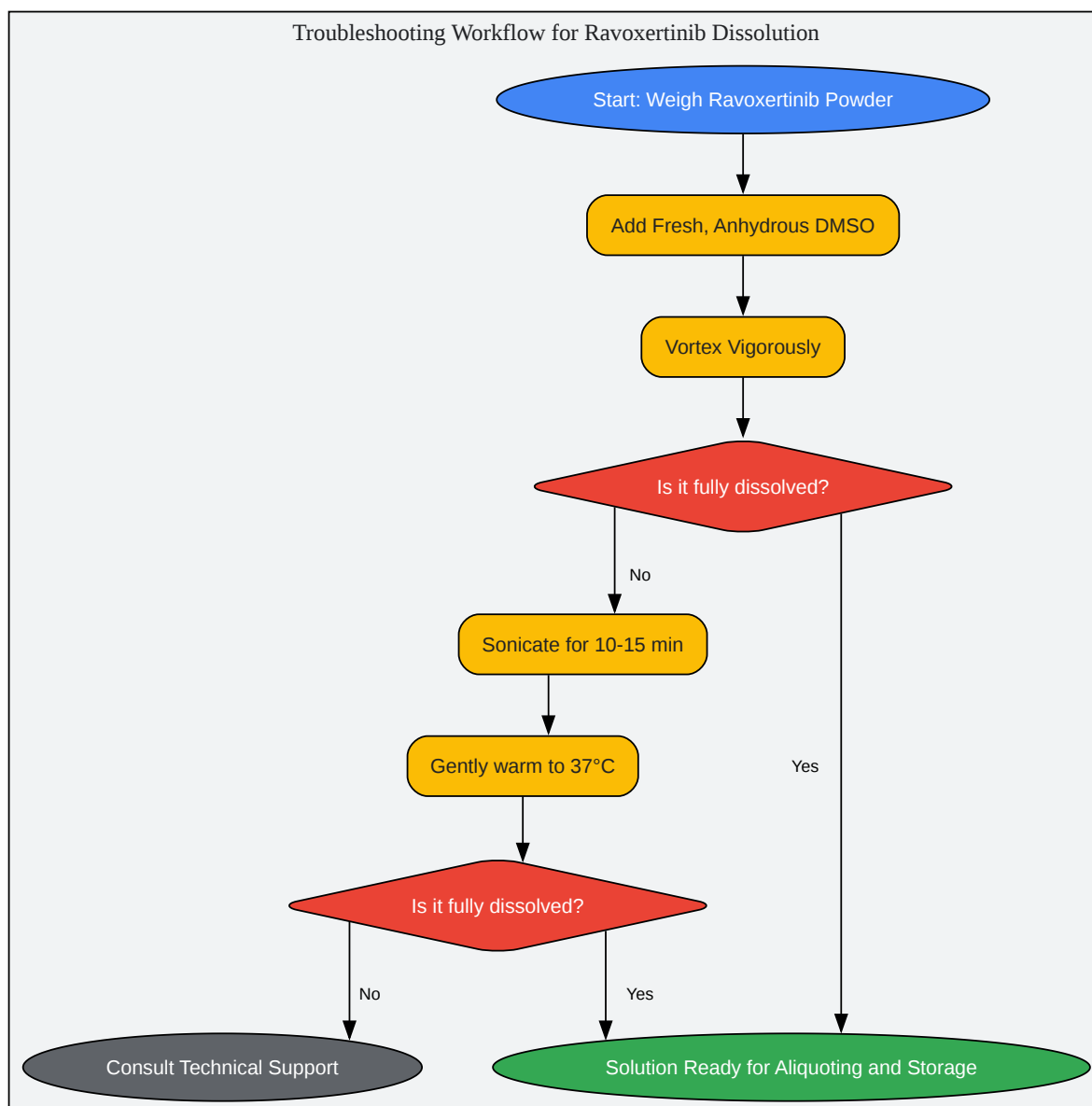
- Procedure:

1. Weigh out the required amount of **Ravoxertinib** powder. For a 10 mM stock solution, you will need 4.41 mg of **Ravoxertinib** (free base) per 1 mL of DMSO.

2. Add the appropriate volume of fresh DMSO to the vial containing the **Ravoxertinib** powder.
3. Vortex the solution for 2-5 minutes to facilitate dissolution.
4. If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
5. Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
6. Store the aliquots at -80°C for long-term storage.[9]

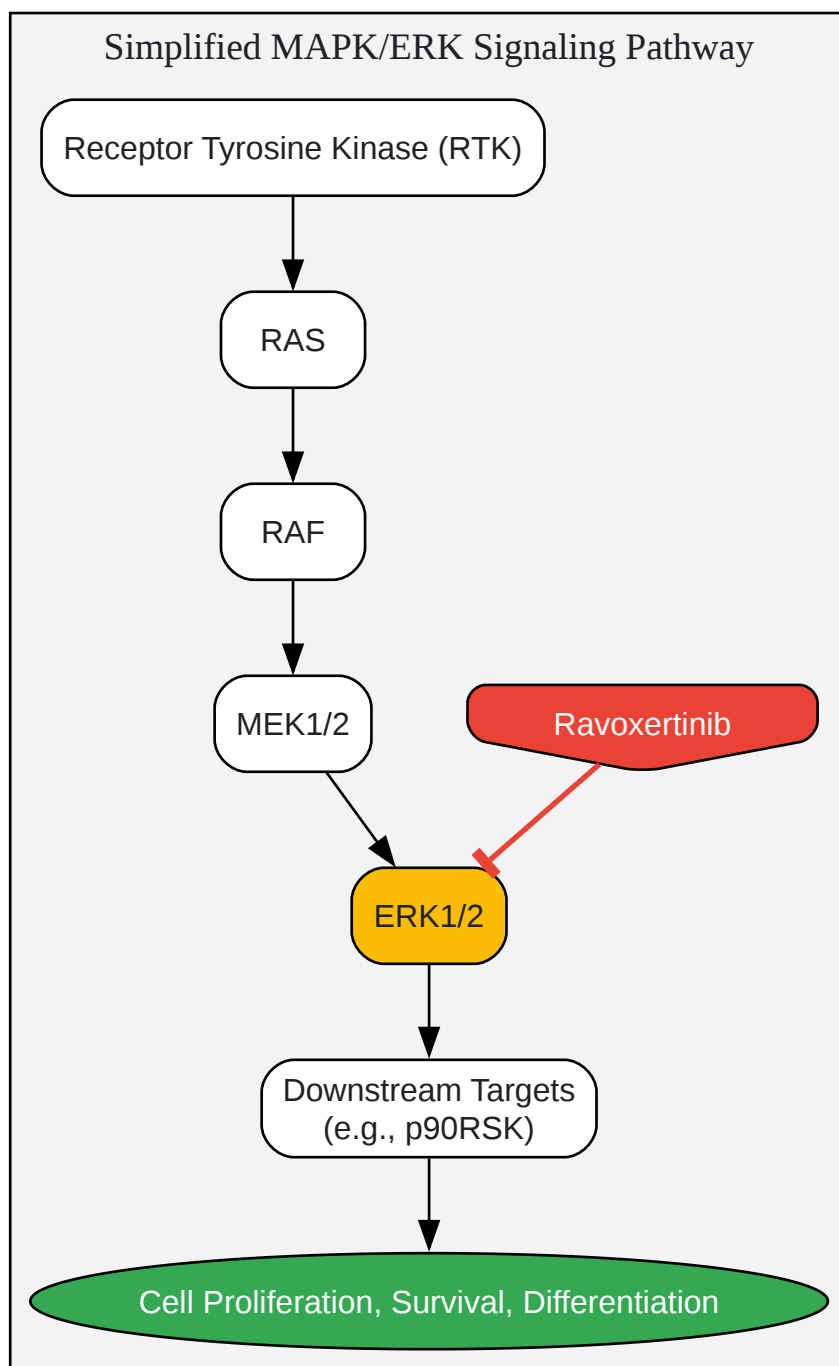
Visual Guides

Below are diagrams illustrating key concepts related to **Ravoxertinib**.



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A troubleshooting workflow for dissolving **Ravoxertinib** in DMSO.



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Ravoxertinib inhibits the MAPK/ERK signaling pathway by targeting ERK1/2.

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